molecular formula C13H20N4OS B4865757 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B4865757
M. Wt: 280.39 g/mol
InChI Key: IZJJIFZYZJBNKB-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazoles This compound is characterized by the presence of a cyclopropyl group, a thiadiazole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Final Coupling Step: The final step involves coupling the thiadiazole ring with the piperidine moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the thiadiazole ring or the amide bond, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, DCC.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the cyclopropyl group or thiadiazole ring.

    Reduction Products: Reduced forms of the thiadiazole ring or amide bond.

    Substitution Products: Alkylated or acylated derivatives of the piperidine moiety.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Unique due to the presence of the cyclopropyl group and the specific arrangement of functional groups.

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure but with a phenyl group instead of a cyclopropyl group.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure but with a methyl group instead of a cyclopropyl group.

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-9-4-6-17(7-5-9)8-11(18)14-13-16-15-12(19-13)10-2-3-10/h9-10H,2-8H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJJIFZYZJBNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperidin-1-yl)acetamide

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